3-(2'-Hexylpiperidino)propyl benzoate
Description
3-(2'-Hexylpiperidino)propyl benzoate is a benzoic acid ester derivative featuring a hexyl-substituted piperidine moiety linked via a propyl chain.
Properties
CAS No. |
63916-84-7 |
|---|---|
Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-(2-hexylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C21H33NO2/c1-2-3-4-8-14-20-15-9-10-16-22(20)17-11-18-24-21(23)19-12-6-5-7-13-19/h5-7,12-13,20H,2-4,8-11,14-18H2,1H3 |
InChI Key |
DTNVIQYPPCCDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Hexylpiperidino)propyl benzoate typically involves the esterification of 3-(2’-Hexylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Hexylpiperidino)propyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Hexylpiperidino)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
3-(2’-Hexylpiperidino)propyl benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug delivery systems or as a prodrug.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers
Mechanism of Action
The mechanism of action of 3-(2’-Hexylpiperidino)propyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity: The hexyl group in this compound likely enhances lipid solubility compared to methyl or ethyl analogs, which may improve membrane permeability in drug delivery .
- Synthetic Yields: Substituents influence reaction efficiency. For example, electron-withdrawing groups (e.g., 4-chlorophenoxy in 3ai) reduce yields (49%) compared to neutral or electron-donating groups (e.g., 71% for 3ak with 4-cyanophenoxy) .
- Physical State : Piperidine derivatives with aromatic substituents (e.g., benzyloxy in ) tend to form solids, while aliphatic chains (e.g., hexahydrobenzofuran in ) yield oils.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
